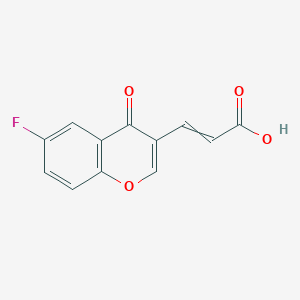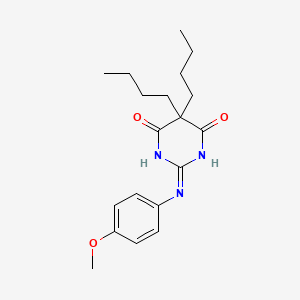![molecular formula C24H17ClN2O2 B12453223 3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-N-(3-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミドは、ベンザミド類に属する複雑な有機化合物です。この化合物は、クロロ基、ヒドロキシナフチル基、およびベンザミド部分の存在によって特徴付けられます。
準備方法
合成経路と反応条件
3-クロロ-N-(3-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミドの合成は、一般的に複数ステップのプロセスを伴います。一般的な方法の1つは、以下のステップを含みます。
シッフ塩基の形成: 2-ヒドロキシナフタレンアルデヒドと3-アミノフェニルベンザミドを酸性または塩基性条件下で反応させて、シッフ塩基中間体を形成します。
工業的製造方法
この化合物の工業的製造方法には、同様の合成経路が用いられますが、大規模生産のために最適化されています。これには、連続フローリアクター、自動合成、および高い収率と純度を確保するための反応条件の厳密な制御が含まれます。
化学反応の分析
反応の種類
3-クロロ-N-(3-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミドは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、化合物を酸化できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を実施できます。
置換: クロロ基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のナトリウムメトキシドによる求核置換。
生成される主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 異なる官能基を持つ置換ベンザミドの生成。
科学研究への応用
3-クロロ-N-(3-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミドは、いくつかの科学研究に応用されています。
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果について、および創薬におけるリード化合物として調査されています。
工業: 新素材の開発に、および染料や顔料の合成における前駆体として利用されています。
科学的研究の応用
3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
3-クロロ-N-(3-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、以下によって作用する可能性があります。
酵素への結合: 代謝経路に関与する酵素を阻害または活性化します。
受容体との相互作用: 受容体活性を調節して生物学的効果を発揮します。
細胞プロセスへの影響: 細胞シグナル伝達経路、遺伝子発現、およびタンパク質合成に影響を与えます。
類似化合物との比較
類似化合物
N-(3-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミド: クロロ基がありません。
3-クロロ-N-(3-{[(E)-(2-メトキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミド: ヒドロキシル基の代わりにメトキシ基が含まれています。
独自性
3-クロロ-N-(3-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}フェニル)ベンザミドは、クロロ基の存在によって独特です。この基は、その化学反応性と生物活性に大きな影響を与える可能性があります。この構造的特徴は、他の類似化合物との差別化を図り、その特定の用途と効果に貢献する可能性があります。
特性
分子式 |
C24H17ClN2O2 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
3-chloro-N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C24H17ClN2O2/c25-18-7-3-6-17(13-18)24(29)27-20-9-4-8-19(14-20)26-15-22-21-10-2-1-5-16(21)11-12-23(22)28/h1-15,28H,(H,27,29) |
InChIキー |
QBJSCLJFEGINJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol](/img/structure/B12453140.png)


![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12453155.png)
![5-bromo-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12453171.png)

![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![3-{[benzyl(methyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12453194.png)
![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)

![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

